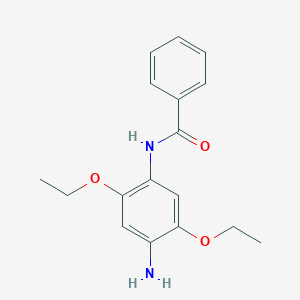

N-(4-Amino-2,5-diethoxyphenyl)benzamide

描述

Structure

3D Structure

属性

IUPAC Name |

N-(4-amino-2,5-diethoxyphenyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O3/c1-3-21-15-11-14(16(22-4-2)10-13(15)18)19-17(20)12-8-6-5-7-9-12/h5-11H,3-4,18H2,1-2H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNXZLZNEIYFZGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C=C1N)OCC)NC(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8059504 | |

| Record name | Benzamide, N-(4-amino-2,5-diethoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8059504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120-00-3 | |

| Record name | Fast Blue BB | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=120-00-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | C.I. 37175 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000120003 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fast Blue BB Base | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37184 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzamide, N-(4-amino-2,5-diethoxyphenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzamide, N-(4-amino-2,5-diethoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8059504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4'-amino-2',5'-diethoxybenzanilide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.967 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-(4-AMINO-2,5-DIETHOXYPHENYL)BENZAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9FB70C7GDI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

N-(4-Amino-2,5-diethoxyphenyl)benzamide chemical structure and properties

Introduction

N-(4-Amino-2,5-diethoxyphenyl)benzamide, a significant anilide compound, is a versatile chemical primarily utilized as an intermediate in the synthesis of dyes and pigments.[1] Widely known by synonyms such as Fast Blue BB Base and Azoic Diazo Component 20, it is a key precursor in producing vibrant, long-lasting azo dyes for textiles and other materials.[1][2][3] Its unique molecular structure, featuring a di-substituted benzene ring with both an amino and a benzamide group, makes it a valuable building block in organic synthesis.[1] Beyond the dye industry, it finds applications in diagnostic assays, histology, and hematology.[4] This document provides a comprehensive overview of its chemical structure, properties, synthesis, applications, and safety protocols for researchers, scientists, and professionals in drug development and chemical synthesis.

Chemical Structure and Identifiers

The molecule consists of a central diethoxybenzene ring substituted with an amino group and a benzamide group. The systematic IUPAC name for this compound is this compound.[5] It is an achiral molecule.[5]

Table 1: Chemical Identifiers

| Identifier | Value |

|---|---|

| IUPAC Name | This compound |

| CAS Number | 120-00-3[4] |

| Molecular Formula | C₁₇H₂₀N₂O₃[4][5] |

| Synonyms | 4′-Amino-2′,5′-diethoxybenzanilide, Azoic Diazo Component 20, Fast Blue BB Base, C.I. 37175[4] |

| InChI Key | CNXZLZNEIYFZGU-UHFFFAOYSA-N[4][5] |

| SMILES | CCOc1cc(NC(=O)c2ccccc2)c(OCC)cc1N[4][5] |

| EC Number | 204-363-8[4] |

| Beilstein/REAXYS | 3416889[4] |

Physicochemical Properties

This compound is typically a light yellow to brown crystalline powder. Its physical and chemical properties are summarized in the table below.

Table 2: Physicochemical Data

| Property | Value |

|---|---|

| Molecular Weight | 300.35 g/mol [4][5] |

| Appearance | Light yellow to brown powder/crystal |

| Melting Point | 98-100 °C[4] |

| Solubility | DMF:H₂O (9:1): 10 mg/mL (very slightly hazy, red to red-brown)[4] |

| Storage Temperature | Room Temperature[4] |

| Dye Content | ~95%[4] |

Synthesis and Manufacturing

Modern synthetic routes to this compound have been developed to be more streamlined and environmentally friendly compared to traditional methods that may use harsh nitrating agents.[1] A contemporary patented approach begins with 1,4-diethoxybenzene and proceeds through several key steps.

Experimental Protocol: General Synthesis Pathway

-

Bromination: The process starts with the bromination of 1,4-diethoxybenzene. This electrophilic aromatic substitution introduces a bromine atom onto the benzene ring, activating it for the subsequent step.

-

Nitration: The brominated intermediate is then nitrated to introduce a nitro group onto the ring. This is a critical step to later introduce the required amino group.

-

Amidation: A copper-catalyzed amidation reaction is performed to introduce the benzamide moiety. This step displaces the bromine atom with a benzamide group.

-

Reduction: Finally, the nitro group is reduced to an amino group, yielding the final product, this compound. This reduction is often carried out using standard reducing agents like catalytic hydrogenation.

This modern pathway is favored as it avoids the use of more aggressive nitrating agents directly on less-activated rings and offers a more controlled synthesis.[1]

Caption: A diagram illustrating the modern synthetic pathway for this compound.

Applications and Uses

The primary application of this compound is in the chemical industry as a diazo component for creating azo dyes.[2] It is also utilized in various laboratory and diagnostic settings.

-

Dye Manufacturing: As "Azoic Diazo Component 20," it is a crucial intermediate for producing azo dyes with excellent lightfastness and washfastness properties, which are used on textiles like cotton, viscose, and silk.[1][2]

-

Histology and Hematology: In its diazotized salt form (Fast Blue BB salt), it is used as a staining agent in histology and hematology for enzyme localization.[4] For instance, it is a component in assays to detect viral and microbial infections.[6]

-

Analytical Chemistry: It is employed in analytical methods, including spectrophotometry, for the detection and quantification of various substances, such as cannabinoids in forensic screening tests.[2][7]

-

Organic Synthesis: Its structure makes it a versatile building block for creating more complex molecules in research and development.[1]

Caption: A logical diagram showing the main applications of this compound.

Biological Activity and Signaling Pathways

There is currently no significant body of research available in the public domain that details specific interactions of this compound with pharmacological signaling pathways or its use in drug development as a therapeutic agent. While other benzamide derivatives have been investigated for various biological activities, this particular compound's primary role in a biological context is as a tool for diagnostics and staining, rather than as a modulator of cellular signaling.[8][9][10] Its utility in detecting enzymes or other molecules is based on a chemical reaction that produces a colored product, not on a specific, high-affinity interaction with a biological receptor or enzyme active site in a therapeutic manner.[7]

Safety and Handling

This compound is classified as an irritant. Proper safety precautions should be taken when handling this chemical.

Table 3: Hazard and Safety Information

| Category | Information |

|---|---|

| GHS Pictogram | GHS07 (Exclamation Mark)[4] |

| Signal Word | Warning[4] |

| Hazard Statements | H315: Causes skin irritation[4] |

| Precautionary Statements | P302 + P352: IF ON SKIN: Wash with plenty of soap and water[4] |

| Storage Class | 11: Combustible Solids[4] |

| Personal Protective Equipment (PPE) | Dust mask type N95 (US), Eyeshields, Gloves[4] |

It is crucial to handle this compound in a well-ventilated area and to wear appropriate personal protective equipment to avoid skin and eye contact. This product is intended for Research Use Only (RUO) and is not for diagnostic or therapeutic use.[1]

References

- 1. This compound|Fast Blue BB Base [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 4-Benzamido-2 5-diethoxyaniline | Fast Blue BB Base | [jayfinechem.com]

- 4. This compound 120-00-3 [sigmaaldrich.com]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. Azoic Diazo Component 20 (Base) , >95.0%(T) , 120-00-3 - CookeChem [cookechem.com]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis, toxicity, and therapeutic efficacy of 4-amino-N-(2'-aminophenyl)-benzamide: a new compound preferentially active in slowly growing tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and Biophysical and Biological Studies of N-Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Fast Blue BB Base physical characteristics and solubility

An In-depth Technical Guide on the Core Physical Characteristics and Solubility of Fast Blue BB Base

This technical guide provides a comprehensive overview of the fundamental physical and chemical properties of Fast Blue BB Base, also known by its chemical name N-(4-Amino-2,5-diethoxyphenyl)benzamide and its Colour Index designation, C.I. Azoic Diazo Component 20.[1][2][3] Intended for researchers, scientists, and professionals in drug development, this document compiles essential data on the compound's characteristics and solubility, presented in a clear and accessible format.

Core Physical and Chemical Properties

Fast Blue BB Base is an anilide compound widely utilized as an intermediate in the synthesis of azo dyes and pigments.[3][4][5] Its molecular structure, featuring amino and benzamide groups on a diethoxybenzene ring, makes it a versatile building block in various chemical applications, including diagnostic staining.[4][5]

The key physical and chemical identification and property data for Fast Blue BB Base are summarized in Table 1.

Table 1: Physical and Chemical Properties of Fast Blue BB Base

| Property | Value | Source(s) |

| IUPAC Name | This compound | [2][4] |

| Synonyms | 4'-Amino-2',5'-diethoxybenzanilide; Azoic Diazo Component 20; C.I. 37175 | [1][3][6][7] |

| CAS Number | 120-00-3 | [3][8][9] |

| Molecular Formula | C₁₇H₂₀N₂O₃ | [1][3][8][9] |

| Molecular Weight | 300.35 g/mol / 300.36 g/mol | [1][3][8][9] |

| Appearance | Light grey, off-white, or light yellow to brown powder/crystal | [1][2][3][6] |

| Melting Point | 98 - 101 °C | [1][2][3][6][7][9] |

| Boiling Point | ~441.58 °C (estimate) | [9][10] |

| Density | ~1.094 g/cm³ (estimate) | [9][10] |

| Maximum Absorption (λmax) | 316.0 - 319.0 nm (in Methanol) | [6] |

| pKa | 12.12 ± 0.70 (estimate) | [10] |

Solubility Profile

The solubility of Fast Blue BB Base is a critical parameter for its application in synthesis and analytical assays. The compound is generally characterized by its insolubility in water and solubility in various organic solvents.[1][2] A detailed summary of its solubility in different solvents is provided in Table 2.

Table 2: Solubility of Fast Blue BB Base

| Solvent | Solubility | Concentration/Condition | Source(s) |

| Water | Insoluble | - | [1][2] |

| Dilute Hydrochloric Acid | Soluble | 2-3% concentration | [1][2] |

| Ethanol | Soluble | - | [1][2] |

| Pyridine | Soluble | - | [1][2] |

| Methanol | Soluble / Slightly Soluble | - | [6][9][10] |

| Chloroform | Slightly Soluble | - | [9][10] |

| DMF:H₂O (9:1) | 10 mg/mL | Very slightly hazy, red to red-brown solution | [7] |

| Other Organic Solvents | Soluble | General | [1][2] |

Experimental Protocols

While the provided search results list the physical and chemical properties of Fast Blue BB Base, they do not detail the specific experimental protocols (e.g., OECD, ASTM, or ISO guidelines) used for their determination. However, standard methodologies for measuring these key parameters are well-established in the field of chemistry.

-

Melting Point: The melting point is typically determined using a digital melting point apparatus. A small, powdered sample is packed into a capillary tube and heated at a controlled rate. The range from the temperature at which the substance first begins to melt to the temperature at which it becomes completely liquid is recorded.

-

Solubility: Qualitative solubility is assessed by adding a small amount of the solute (Fast Blue BB Base) to a given solvent at room temperature and observing its dissolution. For quantitative measurements, a saturated solution is prepared, and the concentration of the dissolved solute is determined using techniques like UV-Vis spectrophotometry or gravimetric analysis after solvent evaporation.

-

Maximum Absorption (λmax): This is determined by UV-Vis spectrophotometry. A dilute solution of the compound in a specified solvent (e.g., methanol) is prepared. The absorbance of the solution is measured across a range of ultraviolet and visible wavelengths to find the wavelength at which maximum absorbance occurs.[6]

-

Purity Assay: Purity can be determined by methods such as nonaqueous titration, as indicated by some suppliers.[6] This involves dissolving the compound in a suitable non-aqueous solvent and titrating it with a standard solution of a titrant like perchloric acid.

Application Workflow: Colorimetric Detection

Fast Blue BB Base is a precursor to Fast Blue BB Salt, which is widely used in colorimetric assays.[10][11] For instance, it is employed in histochemical staining and for the detection of phenolic compounds, such as cannabinoids in forensic tests.[12][13][14] The diazonium salt, formed from the base, couples with phenols under basic conditions to produce a colored azo dye.[13] The general workflow for such a detection method is illustrated below.

References

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. chembk.com [chembk.com]

- 3. chemimpex.com [chemimpex.com]

- 4. This compound|Fast Blue BB Base [benchchem.com]

- 5. 4-Benzamido-2 5-diethoxyaniline | Fast Blue BB Base | [jayfinechem.com]

- 6. Azoic Diazo Component 20 (Base) | 120-00-3 | TCI EUROPE N.V. [tcichemicals.com]

- 7. This compound 120-00-3 [sigmaaldrich.com]

- 8. scbt.com [scbt.com]

- 9. Fast Blue BB CAS#: 120-00-3 [m.chemicalbook.com]

- 10. Azoic Diazo Component 20 (Base) , >95.0%(T) , 120-00-3 - CookeChem [cookechem.com]

- 11. Fast Blue BB | 120-00-3 [chemicalbook.com]

- 12. Fast Blue BB Salt Dye content = 80 5486-84-0 [sigmaaldrich.com]

- 13. researchgate.net [researchgate.net]

- 14. repositorio.bc.ufg.br [repositorio.bc.ufg.br]

An In-depth Technical Guide on the Mechanism of Action of Azoic Diazo No. 20 in Staining

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azoic Diazo No. 20, also known by its common name Fast Blue BB, is a crucial diazonium salt utilized in enzyme histochemistry and other staining methodologies. Its primary mechanism of action involves an azo coupling reaction. In the presence of a target enzyme, a substrate containing a naphthol moiety is hydrolyzed, releasing a naphthol derivative. This derivative then rapidly couples with Azoic Diazo No. 20 to form a highly colored, insoluble azo dye at the site of enzymatic activity. This localized precipitation allows for the precise microscopic visualization of enzyme distribution and activity within tissues and cells. This guide provides a detailed exploration of the chemical principles, experimental protocols, and technical considerations for the use of Azoic Diazo No. 20 in staining applications.

Introduction

Azoic Diazo No. 20, chemically identified as 4-(benzoylamino)-2,5-diethoxybenzenediazonium chloride, is a stabilized diazonium salt belonging to the azoic dye family.[1][2] It is widely employed in histochemical and cytochemical staining techniques, particularly for the demonstration of hydrolytic enzymes such as alkaline and acid phosphatases, and esterases.[3] The fundamental principle of its application lies in the formation of a distinctly colored and insoluble azo dye precipitate at the location of enzyme activity.[3]

The reaction is a two-step process. First, a specific substrate, typically a naphthol derivative linked to a phosphate or ester group, is introduced to the tissue or cell sample. The target enzyme, if present, cleaves this linkage, liberating a free naphthol compound. In the second step, this liberated naphthol derivative acts as a coupling component, reacting with the diazonium salt (Azoic Diazo No. 20) in a process known as azo coupling. This reaction results in the formation of a stable, intensely colored azo dye that is insoluble in aqueous and organic media, ensuring its precise localization at the site of the enzymatic reaction.

Chemical and Physical Properties

A summary of the key chemical and physical properties of Azoic Diazo No. 20 (Fast Blue BB) and a common substrate, Naphthol AS-BI phosphate, is presented below.

| Property | Azoic Diazo No. 20 (Fast Blue BB Base) | Naphthol AS-BI phosphate | Final Azo Dye Product |

| Synonyms | Fast Blue BB Base, 4'-Amino-2',5'-diethoxybenzanilide | 7-bromo-N-(2-methoxyphenyl)-3-(phosphonooxy)-2-naphthalenecarboxamide | Data not readily available |

| C.I. Number | 37175 | Not Applicable | Not Applicable |

| CAS Number | 120-00-3 | 1919-91-1 | Data not readily available |

| Molecular Formula | C₁₇H₂₀N₂O₃ | C₁₈H₁₅BrNO₆P | Data not readily available |

| Molecular Weight | 300.36 g/mol | 452.2 g/mol | Data not readily available |

| Appearance | Light yellow to brown crystalline powder | White to light yellow powder | Typically a blue to black precipitate |

| Absorption Maximum (λmax) | 316-319 nm (in Methanol) | 242 nm | Data not readily available in public domain |

| Molar Extinction Coefficient (ε) | Data not readily available in public domain | Data not readily available in public domain | Data not readily available in public domain |

Mechanism of Action: The Azo Coupling Reaction

The staining mechanism of Azoic Diazo No. 20 is a classic example of an azo coupling reaction, which is an electrophilic aromatic substitution.

-

Enzymatic Hydrolysis of the Substrate: The process begins with the enzymatic cleavage of a substrate molecule. For the detection of phosphatases, a common substrate is Naphthol AS-BI phosphate. The phosphatase enzyme present in the tissue hydrolyzes the phosphate group from the substrate, releasing the highly reactive Naphthol AS-BI.

-

Azo Coupling: The liberated Naphthol AS-BI then acts as a coupling agent. The diazonium group (-N≡N⁺) of Azoic Diazo No. 20 is a weak electrophile. It reacts with the electron-rich aromatic ring of the naphthol derivative, which is activated by the hydroxyl group. This reaction forms a stable azo bond (-N=N-), linking the two aromatic structures and creating a large, conjugated system which is responsible for the intense color of the resulting molecule.

-

Precipitation: The final azo dye product is a large, non-polar molecule that is insoluble in the aqueous environment of the staining reaction. This insolubility causes it to precipitate out of solution precisely at the site where the enzyme is located, providing a sharp and accurate localization of enzyme activity.

Experimental Protocols

The following is a generalized protocol for the histochemical demonstration of alkaline phosphatase activity using Azoic Diazo No. 20 and Naphthol AS-BI phosphate. Researchers should optimize incubation times and reagent concentrations for their specific tissues and experimental conditions.

4.1. Reagents and Solutions

-

Fixative: Cold (4°C) neutral buffered formalin or acetone.

-

Substrate Stock Solution:

-

Naphthol AS-BI phosphate: 10 mg

-

N,N-Dimethylformamide (DMF): 0.5 mL

-

Dissolve the Naphthol AS-BI phosphate in DMF.

-

-

Buffer: 0.1 M Tris-HCl buffer, pH 9.2.

-

Incubation Medium (prepare fresh):

-

0.1 M Tris-HCl buffer, pH 9.2: 50 mL

-

Azoic Diazo No. 20 (Fast Blue BB salt): 25 mg

-

Substrate Stock Solution: 0.5 mL

-

Dissolve the Fast Blue BB salt in the buffer, then add the substrate stock solution and mix well. Filter before use.

-

-

Counterstain (optional): Mayer's Hematoxylin or Nuclear Fast Red.

-

Mounting Medium: Aqueous mounting medium (e.g., glycerin jelly).

4.2. Staining Procedure

-

Tissue Preparation:

-

For frozen sections: Cut sections at 5-10 µm, air-dry, and fix in cold acetone for 10 minutes. Wash briefly in distilled water.

-

For paraffin-embedded sections: Deparaffinize and rehydrate sections to distilled water.

-

-

Incubation: Incubate the slides in the freshly prepared incubation medium at 37°C for 15-60 minutes, or until the desired staining intensity is achieved. Protect from light during incubation.

-

Washing: Rinse the slides gently in three changes of distilled water.

-

Counterstaining (optional): If desired, counterstain with Mayer's Hematoxylin for 1-2 minutes to visualize nuclei. Rinse thoroughly in tap water.

-

Dehydration and Mounting: Do not dehydrate through alcohols and xylene as the azo dye product may be soluble. Mount the coverslip with an aqueous mounting medium.

4.3. Expected Results

-

Sites of alkaline phosphatase activity will be marked by a blue to black, granular precipitate.

-

Nuclei will be stained blue if hematoxylin is used as a counterstain.

Visualizations

Diagram 1: Signaling Pathway of Azo Dye Formation

Caption: Mechanism of azo dye formation at the site of enzyme activity.

Diagram 2: Experimental Workflow for Azoic Diazo Staining

Caption: General experimental workflow for histochemical staining.

Conclusion

Azoic Diazo No. 20 (Fast Blue BB) remains a valuable tool in histochemistry for the localization of enzymatic activity. Its mechanism of action, centered on the reliable and rapid formation of an insoluble azo dye, allows for precise and clear visualization of target enzymes within a cellular context. A thorough understanding of the underlying chemical principles and careful optimization of experimental protocols are essential for obtaining accurate and reproducible results. This guide provides the foundational knowledge for researchers to effectively utilize Azoic Diazo No. 20 in their scientific investigations.

References

Spectroscopic Analysis of 2,2'-(Ethylenedioxy)diethanethiol: A Technical Guide

Clarification of CAS Number: Initial searches for CAS 120-00-3 identify the substance as Fast Blue BB, a dye component.[1][2][3] The spectroscopic analysis detailed herein pertains to 2,2'-(Ethylenedioxy)diethanethiol , which is correctly identified by CAS Number 14970-87-7 .[4][5][6] This guide will focus on the spectroscopic characterization of the latter compound.

This technical guide provides a comprehensive overview of the spectroscopic analysis of 2,2'-(ethylenedioxy)diethanethiol, a dithiol compound. The document is intended for researchers, scientists, and professionals in drug development, offering a detailed examination of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data.

Compound Information

| Identifier | Value |

| Chemical Name | 2,2'-(Ethylenedioxy)diethanethiol |

| Synonyms | 1,2-Bis(2-mercaptoethoxy)ethane, 3,6-Dioxa-1,8-octanedithiol |

| CAS Number | 14970-87-7 |

| Molecular Formula | C₆H₁₄O₂S₂ |

| Molecular Weight | 182.30 g/mol [5] |

| Appearance | Colorless to pale yellow liquid |

Spectroscopic Data Analysis

The following sections present the expected spectroscopic data for 2,2'-(ethylenedioxy)diethanethiol based on its chemical structure. While publicly accessible, comprehensive experimental spectra for this specific compound are limited, the data presented is derived from spectral databases and predictive models.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For 2,2'-(ethylenedioxy)diethanethiol, due to its symmetry, a relatively simple spectrum is anticipated.

¹H NMR (Proton NMR) Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 3.65 | s | 4H | O-CH ₂-CH ₂-O |

| ~ 3.55 | t | 4H | O-CH ₂-CH₂-SH |

| ~ 2.65 | q | 4H | O-CH₂-CH ₂-SH |

| ~ 1.60 | t | 2H | SH |

¹³C NMR (Carbon NMR) Data

SpectraBase indicates the availability of a ¹³C NMR spectrum for this compound.[1] Based on the structure, the following peaks are expected:

| Chemical Shift (δ) ppm | Assignment |

| ~ 72 | O-C H₂-CH₂-SH |

| ~ 70 | O-C H₂-C H₂-O |

| ~ 25 | O-CH₂-C H₂-SH |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 2,2'-(ethylenedioxy)diethanethiol is expected to show characteristic absorptions for S-H, C-S, C-O, and C-H bonds. SpectraBase lists the availability of ATR-IR and Transmission IR spectra.[1]

Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| 2950-2850 | Strong | C-H Stretch | Alkane |

| 2600-2550 | Weak | S-H Stretch | Thiol |

| 1470-1430 | Medium | C-H Bend | Alkane |

| 1150-1050 | Strong | C-O Stretch | Ether |

| 700-600 | Medium | C-S Stretch | Thioether |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and structural features.

Expected Mass Spectrum Data (Electron Ionization - EI)

| m/z (Mass-to-Charge Ratio) | Relative Intensity (%) | Possible Fragment |

| 182 | Moderate | [M]⁺ (Molecular Ion) |

| 149 | Moderate | [M - SH]⁺ |

| 119 | Moderate | [M - CH₂CH₂SH]⁺ |

| 91 | High | [HSCH₂CH₂O]⁺ |

| 61 | High | [CH₂CH₂SH]⁺ |

| 45 | High | [CH₂O]⁺ |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

NMR Spectroscopy Protocol

Sample Preparation:

-

Ensure the sample of 2,2'-(ethylenedioxy)diethanethiol is pure.

-

For a standard ¹H NMR spectrum, dissolve approximately 5-10 mg of the liquid sample in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). Chloroform is a common initial choice for many organic compounds.[7]

-

Transfer the solution to a clean, dry 5 mm NMR tube. The liquid column should be approximately 4-5 cm high.[8]

-

Cap the NMR tube securely.

Data Acquisition:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H NMR spectrum using appropriate parameters (e.g., pulse angle, acquisition time, relaxation delay). For ¹³C NMR, a larger sample amount or longer acquisition time may be necessary due to the lower natural abundance of the ¹³C isotope.

ATR-IR Spectroscopy Protocol

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR spectra of liquid samples.[9][10]

Procedure:

-

Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean. Record a background spectrum of the clean, empty crystal.

-

Place a small drop of 2,2'-(ethylenedioxy)diethanethiol directly onto the center of the ATR crystal.

-

If using a pressure clamp, lower it to ensure good contact between the liquid and the crystal.

-

Acquire the IR spectrum. Typically, 16 to 32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio over a range of 4000-400 cm⁻¹.[11]

-

After the measurement, clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft tissue.

Mass Spectrometry (GC-MS) Protocol

Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for the analysis of volatile compounds like thiols.[12][13]

Sample Preparation:

-

Prepare a dilute solution of 2,2'-(ethylenedioxy)diethanethiol in a volatile organic solvent (e.g., dichloromethane or hexane). A typical concentration is around 100 µg/mL.

GC-MS Parameters:

-

Injector: Use a split/splitless injector, typically in split mode to avoid overloading the column. Set the injector temperature to around 250 °C.

-

GC Column: A non-polar or medium-polarity column (e.g., DB-5ms) is suitable.

-

Oven Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

-

Mass Spectrometer: Use Electron Ionization (EI) at 70 eV. Scan a mass range from m/z 35 to 300. The transfer line temperature should be maintained around 280 °C.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like 2,2'-(ethylenedioxy)diethanethiol.

Caption: Workflow for Spectroscopic Analysis.

Logical Relationship of Spectroscopic Data

This diagram shows how the different spectroscopic techniques provide complementary information to confirm the structure of the molecule.

Caption: Complementary Spectroscopic Data.

References

- 1. spectrabase.com [spectrabase.com]

- 2. spectrabase.com [spectrabase.com]

- 3. Mass Spectrometry in Studies of Protein Thiol Chemistry and Signaling: Opportunities and Caveats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2,2′-(1,2-乙二基双氧代)双乙硫醇 95% | Sigma-Aldrich [sigmaaldrich.cn]

- 5. cgenomix.jo [cgenomix.jo]

- 6. 2,2′-(Ethylenedioxy)diethanethiol | Krackeler Scientific, Inc. [krackeler.com]

- 7. How To [chem.rochester.edu]

- 8. publish.uwo.ca [publish.uwo.ca]

- 9. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 10. mt.com [mt.com]

- 11. drawellanalytical.com [drawellanalytical.com]

- 12. Thiols Analysis Service - Creative Proteomics [creative-proteomics.com]

- 13. Volatile thiols using GC-MSD - Chromatography Forum [chromforum.org]

Technical Guide: Solubility of N-(4-Amino-2,5-diethoxyphenyl)benzamide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of N-(4-Amino-2,5-diethoxyphenyl)benzamide, a key intermediate in the synthesis of various dyes and a compound of interest in diagnostic and histological applications. This document outlines its solubility in various organic solvents, provides a detailed experimental protocol for solubility determination, and presents a workflow for its application in histological staining.

Physicochemical Properties

This compound, also known as 4'-Amino-2',5'-diethoxybenzanilide or Azoic Diazo Component 20, is a light gray or off-white powder.[1] Its fundamental properties are summarized below:

| Property | Value |

| Molecular Formula | C₁₇H₂₀N₂O₃ |

| Molar Mass | 300.35 g/mol [1] |

| Melting Point | 98-100 °C[1] |

| Appearance | Light gray or off-white powder[1] |

Solubility Data

This compound is generally insoluble in water but shows solubility in several organic solvents.[1] The available quantitative and qualitative solubility data are presented in the following table for easy comparison.

| Solvent | Solubility | Observations |

| Pyridine | Soluble | - |

| Ethanol | 10 mg/mL[2][3] | Clear solution[2][3] |

| Dimethylformamide (DMF):Water (9:1) | 10 mg/mL[2][3] | Very slightly hazy, red to red-brown solution[2][3] |

| Water | 1 mg/mL[2][3] | Clear, red solution[2][3] |

| Water | Insoluble[1] | General observation[1] |

Note: The apparent discrepancy in water solubility (1 mg/mL vs. insoluble) may be due to different experimental conditions or definitions of "insoluble."

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of this compound in an organic solvent, based on the widely used shake-flask method. This protocol is designed to provide reproducible and accurate results.

3.1. Materials and Equipment

-

This compound (powder, >95% purity)

-

Selected organic solvents (e.g., ethanol, pyridine, DMF)

-

Analytical balance (readable to ±0.1 mg)

-

Glass vials with screw caps

-

Volumetric flasks and pipettes

-

Constant temperature shaker bath

-

Centrifuge

-

Syringe filters (0.45 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

3.2. Procedure

-

Preparation of Saturated Solution:

-

Accurately weigh an excess amount of this compound and add it to a glass vial.

-

Add a known volume of the desired organic solvent to the vial.

-

Securely cap the vial and place it in a constant temperature shaker bath set to a specific temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

After the equilibration period, remove the vial from the shaker bath and let it stand to allow any undissolved solid to settle.

-

To ensure complete separation of the solid and liquid phases, centrifuge the vial at a high speed for a specified time.

-

-

Sample Preparation for Analysis:

-

Carefully withdraw an aliquot of the clear supernatant using a pipette.

-

Filter the aliquot through a 0.45 µm syringe filter to remove any remaining particulate matter. This step is crucial to prevent undissolved solute from affecting the concentration measurement.

-

Dilute the filtered solution with the same organic solvent to a concentration that falls within the linear range of the analytical method.

-

-

Concentration Determination:

-

Analyze the diluted solution using a calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of this compound.

-

A standard calibration curve should be prepared using solutions of known concentrations of the compound in the same solvent.

-

-

Calculation of Solubility:

-

Calculate the solubility using the following formula: Solubility (mg/mL) = (Concentration of the diluted solution) × (Dilution factor)

-

3.3. Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.

Application in Histological Staining

This compound is a crucial component of "Fast Blue BB," a diazonium salt widely used in histochemical staining techniques, particularly for the detection of enzyme activity. The following diagram illustrates the logical workflow of its use in a typical enzyme histochemistry protocol.

In this process, an enzyme present in the tissue cleaves a specific substrate, releasing a product that then couples with the diazonium salt (Fast Blue BB). This reaction forms a highly colored, insoluble azo dye at the site of enzyme activity, allowing for precise localization and visualization under a microscope.

References

Investigating the Biological Activity of N-(4-Amino-2,5-diethoxyphenyl)benzamide Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the methodologies used to investigate the biological activity of N-(4-Amino-2,5-diethoxyphenyl)benzamide and its derivatives. While specific biological data for this exact class of compounds is limited in publicly available literature, this document outlines the core experimental protocols and data presentation strategies relevant to characterizing novel benzamide derivatives in oncology and other therapeutic areas. The information herein is compiled from established methodologies for analogous compounds and serves as a comprehensive resource for researchers initiating studies on this chemical scaffold.

Introduction

N-phenylbenzamide derivatives represent a versatile class of compounds with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. The this compound core, characterized by its substituted aniline and benzoyl moieties, presents a promising scaffold for the development of novel therapeutic agents. The diethoxy substitution on the aniline ring is of particular interest as alkoxy groups are known to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates.

This guide details the essential experimental workflows for evaluating the cytotoxic and mechanistic properties of this compound derivatives. It provides standardized protocols for key in vitro assays, guidance on data interpretation, and templates for visualizing experimental processes and biological pathways.

Synthesis and Characterization

The synthesis of this compound derivatives typically involves the acylation of 2,5-diethoxyaniline with a substituted benzoyl chloride. The general synthetic scheme is presented below.

Caption: General synthesis scheme for this compound derivatives.

Characterization of the synthesized compounds is crucial and should be performed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy to confirm the chemical structure and purity.

In Vitro Biological Evaluation

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. It is a fundamental initial screening tool to determine the cytotoxic potential of the synthesized derivatives against various cancer cell lines.

Experimental Protocol:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with serial dilutions of the this compound derivatives (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) values.

Data Presentation:

The IC50 values should be summarized in a table for easy comparison across different cell lines and derivatives.

| Compound ID | Cell Line A (IC50 in µM) | Cell Line B (IC50 in µM) | Cell Line C (IC50 in µM) |

| Derivative 1 | [Insert Value] | [Insert Value] | [Insert Value] |

| Derivative 2 | [Insert Value] | [Insert Value] | [Insert Value] |

| Derivative 3 | [Insert Value] | [Insert Value] | [Insert Value] |

| Positive Control | [Insert Value] | [Insert Value] | [Insert Value] |

Cell Cycle Analysis

To understand the mechanism of cytotoxicity, cell cycle analysis is performed to determine if the compounds induce cell cycle arrest at a specific phase.

Experimental Protocol:

-

Cell Treatment: Seed cells in 6-well plates and treat with the test compounds at their respective IC50 concentrations for 24-48 hours.

-

Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and stain with a solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry: Analyze the DNA content of the stained cells using a flow cytometer.

-

Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Caption: Workflow for cell cycle analysis.

Apoptosis Assay

To determine if the observed cytotoxicity is due to the induction of programmed cell death, an apoptosis assay, such as Annexin V/PI staining, can be performed.

Experimental Protocol:

-

Cell Treatment: Treat cells with the compounds at their IC50 concentrations for a specified period (e.g., 24, 48 hours).

-

Staining: Harvest the cells and stain with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Differentiate between viable, early apoptotic, late apoptotic, and necrotic cells based on their staining patterns.

Mechanistic Studies: Kinase Inhibition Assays

Many benzamide derivatives have been identified as kinase inhibitors. Therefore, screening the this compound derivatives against a panel of relevant kinases is a critical step in elucidating their mechanism of action.

Experimental Protocol (General Kinase Inhibition Assay):

-

Assay Setup: In a 384-well plate, add the purified kinase, a suitable substrate, and the test compound at various concentrations.

-

Reaction Initiation: Initiate the kinase reaction by adding ATP.

-

Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

-

Detection: Stop the reaction and measure the kinase activity using a suitable detection method (e.g., ADP-Glo™, HTRF®).

-

Data Analysis: Calculate the percentage of kinase inhibition for each concentration and determine the IC50 value.

Caption: General workflow for in vitro kinase inhibition assay.

Data Presentation:

The results of the kinase inhibition screen should be presented in a tabular format.

| Kinase Target | Derivative 1 (IC50 in µM) | Derivative 2 (IC50 in µM) | Reference Inhibitor (IC50 in µM) |

| Kinase A | [Insert Value] | [Insert Value] | [Insert Value] |

| Kinase B | [Insert Value] | [Insert Value] | [Insert Value] |

| Kinase C | [Insert Value] | [Insert Value] | [Insert Value] |

Signaling Pathway Analysis

Once a primary kinase target is identified, Western blotting can be used to confirm the on-target activity of the compounds in a cellular context by examining the phosphorylation status of the kinase and its downstream substrates.

Experimental Protocol (Western Blotting):

-

Cell Treatment and Lysis: Treat cells with the test compound and lyse the cells to extract proteins.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Probe the membrane with primary antibodies specific for the total and phosphorylated forms of the target kinase and its downstream effectors.

-

Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and a chemiluminescent substrate for detection.

-

Imaging: Capture the signal using a digital imager.

Illustrative Signaling Pathway:

The following diagram illustrates a hypothetical signaling pathway that could be modulated by a kinase inhibitor.

Caption: Hypothetical signaling pathway inhibited by a benzamide derivative.

Conclusion

This technical guide provides a foundational framework for the systematic investigation of the biological activity of this compound derivatives. By employing the detailed experimental protocols and data presentation strategies outlined herein, researchers can effectively characterize the cytotoxic and mechanistic properties of this promising class of compounds. While specific data for the title compounds are not yet widely available, the methodologies described are robust and widely accepted in the field of drug discovery and will enable a thorough evaluation of their therapeutic potential. Future studies should focus on generating specific data for these derivatives to build a comprehensive structure-activity relationship and identify lead candidates for further development.

An In-depth Technical Guide to Fast Blue BB: Discovery, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Core Summary

Fast Blue BB, a diazonium salt formally known as 4-(benzoylamino)-2,5-diethoxybenzenediazonium chloride hemi(zinc chloride) salt, is a prominent chromogenic substrate with extensive applications in histochemistry and immunodetection techniques. This guide provides a comprehensive overview of its historical background, physicochemical properties, and detailed experimental protocols for its use in key laboratory applications.

Historical Background and Discovery

The precise first synthesis and discovery of Fast Blue BB is not definitively documented in readily available historical records. However, its development can be situated within the broader history of azo dyes, which began with their initial discovery in the 1860s.[1] Fast Blue BB is classified under the Colour Index Number 37175 and is also known as Azoic Diazo Component 20.[2][3] The manufacturing process for the precursor to the diazonium salt involves the condensation of 2,5-Diethoxybenzenamine with Benzoyl chloride, followed by nitration and subsequent reduction.[2]

The utility of diazonium salts in histochemistry was significantly advanced by the work of George Gomori in the mid-20th century. While specific Gomori protocols more frequently cite the use of similar salts like Fast Blue RR, the underlying principle of simultaneous coupling reactions for enzyme localization laid the groundwork for the application of a wide range of diazonium salts, including Fast Blue BB.[4] This technique relies on the enzymatic cleavage of a substrate to release a compound that then couples with the diazonium salt to form a brightly colored, insoluble precipitate at the site of enzyme activity. Over time, Fast Blue BB has become a staple reagent in laboratories for the detection of various enzymes, most notably alkaline phosphatase, and for its use as a chromogen in immunohistochemistry and western blotting.

Data Presentation

The following table summarizes the key quantitative and qualitative properties of Fast Blue BB salt.

| Property | Value |

| Chemical Identity | |

| IUPAC Name | bis(4-benzamido-2,5-diethoxybenzenediazonium);dichlorozinc;dichloride[5] |

| Synonyms | Fast Blue BB Salt hemi(zinc chloride) salt, 4-Amino-2,5-diethoxybenzanilide diazotated zinc double salt, Azoic Diazo No. 20[5][6][7] |

| CAS Number | 5486-84-0[5][7] |

| Molecular Formula | C₃₄H₃₆Cl₄N₆O₆Zn[5] |

| Molecular Weight | 831.9 g/mol [5] |

| Colour Index Number | 37175[2][3] |

| Physicochemical Data | |

| Physical State | Powder[8] |

| Color | Pale Gray to Yellowish-green[8][9] |

| Melting Point | 157 °C (decomposes)[3] |

| Solubility | Soluble in water[3] |

| Spectroscopic Data | |

| Absorption Maxima (λmax) | ~375 nm |

Experimental Protocols

Alkaline Phosphatase Staining of Tissue Sections

This protocol is adapted from standard histochemical methods for the detection of alkaline phosphatase activity in frozen tissue sections.[1]

Materials:

-

Frozen tissue sections on slides

-

Fast Blue BB salt

-

Naphthol AS-MX Phosphate

-

Tris-HCl buffer (0.1 M, pH 9.2)

-

N,N-Dimethylformamide (DMF)

-

Distilled water

-

Aqueous mounting medium

Procedure:

-

Slide Preparation: Air dry frozen tissue sections on slides for 30-60 minutes at room temperature.

-

Incubation Solution Preparation (prepare fresh):

-

Dissolve 5 mg of Naphthol AS-MX Phosphate in 0.5 mL of DMF.

-

Add the Naphthol AS-MX Phosphate solution to 50 mL of 0.1 M Tris-HCl buffer (pH 9.2).

-

Add 30 mg of Fast Blue BB salt to the solution and mix until dissolved.

-

Filter the solution.

-

-

Incubation: Cover the tissue sections with the incubation solution and incubate at room temperature for 15-60 minutes, or until the desired intensity of color is achieved. Protect from light during incubation.

-

Washing: Rinse the slides gently with distilled water.

-

Counterstaining (Optional): Counterstain with a suitable nuclear stain, such as Nuclear Fast Red, for 1-5 minutes.

-

Washing: Rinse thoroughly with distilled water.

-

Mounting: Mount the coverslip with an aqueous mounting medium.

Expected Results: Sites of alkaline phosphatase activity will appear as a bright blue to violet precipitate.

Immunohistochemistry (IHC) with Alkaline Phosphatase-Fast Blue BB Detection

This protocol outlines the use of Fast Blue BB as a chromogen for the detection of an antigen in paraffin-embedded tissue sections using an alkaline phosphatase-conjugated secondary antibody.[10]

Materials:

-

Paraffin-embedded tissue sections on slides

-

Primary antibody

-

Alkaline phosphatase-conjugated secondary antibody

-

Fast Blue BB salt

-

Naphthol AS-MX Phosphate

-

Tris-HCl buffer (0.1 M, pH 8.2)

-

Antigen retrieval solution (e.g., citrate buffer, pH 6.0)

-

Blocking buffer (e.g., 5% normal goat serum in PBS)

-

Wash buffer (e.g., PBS with 0.05% Tween 20)

-

Aqueous mounting medium

Procedure:

-

Deparaffinization and Rehydration: Deparaffinize and rehydrate the tissue sections through a series of xylene and graded alcohol washes.

-

Antigen Retrieval: Perform heat-induced epitope retrieval as required for the primary antibody.

-

Blocking: Block non-specific binding by incubating the sections in blocking buffer for 30-60 minutes.

-

Primary Antibody Incubation: Incubate with the primary antibody at the appropriate dilution and temperature as per the manufacturer's instructions.

-

Washing: Wash the sections with wash buffer.

-

Secondary Antibody Incubation: Incubate with the alkaline phosphatase-conjugated secondary antibody according to the manufacturer's protocol.

-

Washing: Wash the sections with wash buffer.

-

Chromogen Preparation and Staining:

-

Prepare the Fast Blue BB/Naphthol AS-MX Phosphate substrate solution as described in the alkaline phosphatase staining protocol (adjusting the buffer pH to 8.2).

-

Incubate the sections with the chromogen solution until a blue color develops.

-

-

Washing: Rinse with distilled water.

-

Counterstaining (Optional): Counterstain with a suitable nuclear stain.

-

Mounting: Mount with an aqueous mounting medium.

Western Blotting with Alkaline Phosphatase-Fast Blue BB Detection

This protocol describes the use of Fast Blue BB for the chromogenic detection of a target protein on a western blot membrane.[11][12]

Materials:

-

PVDF or nitrocellulose membrane with transferred proteins

-

Primary antibody

-

Alkaline phosphatase-conjugated secondary antibody

-

Fast Blue BB salt

-

5-bromo-4-chloro-3-indolyl phosphate (BCIP)

-

Alkaline phosphatase buffer (e.g., 100 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 9.5)

-

Blocking buffer (e.g., 5% non-fat dry milk in TBST)

-

Wash buffer (e.g., TBST)

Procedure:

-

Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody in blocking buffer overnight at 4°C.

-

Washing: Wash the membrane three times for 5-10 minutes each with wash buffer.

-

Secondary Antibody Incubation: Incubate the membrane with the alkaline phosphatase-conjugated secondary antibody in blocking buffer for 1 hour at room temperature.

-

Washing: Wash the membrane three times for 5-10 minutes each with wash buffer.

-

Substrate Preparation and Detection:

-

Prepare the substrate solution by dissolving BCIP (to a final concentration of 0.15 mg/mL) and Fast Blue BB salt (to a final concentration of 0.30 mg/mL) in alkaline phosphatase buffer.

-

Incubate the membrane in the substrate solution until bands of a blue-purple color appear.

-

-

Stopping the Reaction: Stop the reaction by washing the membrane with distilled water.

Mandatory Visualizations

Synthesis of Fast Blue BB Precursor and Azo Coupling Reaction

Caption: Synthesis pathway of the Fast Blue BB precursor and its subsequent azo coupling reaction.

Experimental Workflow for Alkaline Phosphatase Staining

Caption: Workflow for the histochemical staining of alkaline phosphatase using Fast Blue BB.

References

- 1. neuromuscular.wustl.edu [neuromuscular.wustl.edu]

- 2. worlddyevariety.com [worlddyevariety.com]

- 3. FAST BLUE BB SALT | 5486-84-0 [chemicalbook.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. Benzenediazonium, 4-(benzoylamino)-2,5-diethoxy-, (T-4)-tetrachlorozincate(2-) (2:1) | C34H36Cl4N6O6Zn | CID 16212913 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Azoic Diazo Component 20 (Base) | 120-00-3 | TCI AMERICA [tcichemicals.com]

- 7. Fast Blue BB Salt hemi(zinc chloride) salt - 4-Amino-2,5-diethoxybenzanilide diazotated zinc double salt [sigmaaldrich.com]

- 8. labproinc.com [labproinc.com]

- 9. chemimpex.com [chemimpex.com]

- 10. Immunohistochemistry Enzyme Alkaline Phosphatase (AP) Staining Protocol - IHC WORLD [ihcworld.com]

- 11. Chromogenic detection in western blotting | Abcam [abcam.com]

- 12. cytivalifesciences.com [cytivalifesciences.com]

Unveiling the Therapeutic Potential of N-(4-Amino-2,5-diethoxyphenyl)benzamide: A Scoping Review and Future Outlook

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(4-Amino-2,5-diethoxyphenyl)benzamide, a compound historically recognized for its application as a dye intermediate under names such as Fast Blue BB Base and C.I. 37175, presents a chemical scaffold with potential for therapeutic development. While direct pharmacological studies on this specific molecule are not extensively documented in publicly available literature, the broader class of benzamide derivatives has yielded a multitude of compounds with significant biological activities. This technical guide provides a comprehensive overview of the known characteristics of this compound and explores its potential therapeutic targets by examining the well-established pharmacological profiles of structurally related benzamide compounds. This analysis aims to illuminate promising avenues for future research and drug discovery efforts centered on this molecule.

Introduction to this compound

This compound is an anilide compound with the molecular formula C₁₇H₂₀N₂O₃.[1] Primarily, it has been utilized as a precursor in the synthesis of azo dyes and as a chromogenic substrate in histochemical staining.[1][2] Its chemical structure, featuring a substituted benzamide core, is a common motif in a variety of pharmacologically active molecules. This has led to speculation about its potential, as yet unexplored, therapeutic applications.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are crucial for understanding its potential for formulation, absorption, distribution, metabolism, and excretion (ADME) in a biological system.

| Property | Value | Reference |

| Molecular Formula | C₁₇H₂₀N₂O₃ | [1] |

| Molar Mass | 300.35 g/mol | [1] |

| Melting Point | 98-100 °C | [3] |

| Appearance | Light gray or off-white powder | [4] |

| Solubility | Insoluble in water; soluble in pyridine, ethanol, and other organic solvents. | [4] |

| CAS Number | 120-00-3 | [3] |

| Color Index Number | 37175 | [3] |

Table 1: Physicochemical Properties of this compound

Potential Therapeutic Targets: An Analog-Based Approach

Direct experimental evidence defining the therapeutic targets of this compound is currently lacking in the scientific literature. However, by examining the biological activities of structurally similar benzamide derivatives, we can infer potential areas of pharmacological interest. This analog-based approach provides a rational framework for initiating future screening and mechanistic studies.

DNA Methyltransferase (DNMT) Inhibition

Several quinoline-based benzamide analogues have been identified as potent inhibitors of DNA methyltransferases (DNMTs), enzymes that play a crucial role in epigenetic regulation and are often dysregulated in cancer. For instance, SGI-1027 and its derivatives have shown inhibitory activity against DNMT1, DNMT3A, and DNMT3B.

-

Potential for Investigation: The benzamide core of this compound could potentially be functionalized to mimic the interactions of known DNMT inhibitors within the enzyme's active site.

Caption: Potential mechanism of DNMT inhibition by benzamide analogs.

Sigma-1 Receptor (S1R) Modulation

Novel benzamide-based compounds have been developed as selective agonists for the Sigma-1 Receptor (S1R), a unique intracellular chaperone protein implicated in various neurological and psychiatric disorders. These agonists often feature a substituted benzamide core connected to a basic amine moiety.

-

Potential for Investigation: The amino and benzamide groups of this compound provide a scaffold that could be modified to achieve affinity and selectivity for S1R.

Caption: Workflow for developing S1R modulators from a benzamide scaffold.

Dopamine Receptor Antagonism

Substituted benzamides are a well-established class of atypical antipsychotic drugs that exhibit antagonist activity at dopamine D2-like receptors. The nature and position of substituents on the benzamide ring are critical for receptor affinity and selectivity.

-

Potential for Investigation: The substitution pattern on the phenyl ring of this compound could be explored for its potential to interact with dopamine receptors.

Cytotoxic and Anticancer Activity

Numerous studies have reported the synthesis and evaluation of benzamide derivatives with cytotoxic activity against various cancer cell lines. For example, a structurally related compound, 4-amino-N-(2'-aminophenyl)-benzamide, has shown efficacy in slowly growing tumors.[5] More broadly, 2-amino-1,4-naphthoquinone-benzamide derivatives have been shown to induce apoptosis in cancer cells.[6][7]

-

Potential for Investigation: this compound could be screened for cytotoxic activity against a panel of cancer cell lines to identify potential anticancer properties.

Caption: Logical workflow for investigating the cytotoxic potential.

Proposed Experimental Protocols for Target Validation

To systematically investigate the potential therapeutic targets of this compound, a tiered approach is recommended.

Initial High-Throughput Screening (HTS)

-

Objective: To broadly assess the biological activity of this compound across a diverse range of molecular targets.

-

Methodology:

-

Utilize commercially available HTS panels that include assays for major target classes (e.g., GPCRs, kinases, ion channels, nuclear receptors).

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform primary screens at a single high concentration (e.g., 10 µM) to identify initial "hits."

-

Validate hits through dose-response studies to determine potency (IC₅₀ or EC₅₀).

-

Focused Enzyme Inhibition and Receptor Binding Assays

Based on the structural similarities to known active benzamides, the following focused assays are recommended:

-

DNMT Inhibition Assay:

-

Utilize a commercially available DNMT activity assay kit (e.g., fluorescence-based).

-

Incubate recombinant human DNMT1 and DNMT3A/3B with a methyl-accepting DNA substrate in the presence of varying concentrations of this compound.

-

Measure the inhibition of methylation activity and calculate the IC₅₀ value.

-

-

Sigma-1 Receptor Binding Assay:

-

Use cell membrane preparations expressing human S1R.

-

Perform a competitive binding assay with a radiolabeled S1R ligand (e.g., --INVALID-LINK---pentazocine).

-

Incubate the membranes and radioligand with increasing concentrations of this compound.

-

Measure the displacement of the radioligand to determine the binding affinity (Ki).

-

Cellular Assays for Cytotoxicity and Apoptosis Induction

-

MTT Assay for Cytotoxicity:

-

Culture various cancer cell lines (e.g., breast, colon, lung) in 96-well plates.

-

Treat the cells with a range of concentrations of this compound for 48-72 hours.

-

Add MTT reagent and incubate to allow for formazan crystal formation.

-

Solubilize the formazan crystals and measure the absorbance to determine cell viability and calculate the IC₅₀.

-

-

Annexin V/Propidium Iodide (PI) Staining for Apoptosis:

-

Treat a selected cancer cell line with this compound at its IC₅₀ concentration.

-

Stain the cells with Annexin V-FITC and PI.

-

Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic and necrotic cells.

-

Conclusion and Future Directions

While this compound has a history rooted in the dye industry, its chemical structure holds untapped potential for therapeutic applications. The broader family of benzamide derivatives has demonstrated a remarkable diversity of pharmacological activities, targeting key players in cancer, neurological disorders, and infectious diseases. This whitepaper proposes a roadmap for the systematic investigation of this compound as a potential therapeutic agent. By leveraging an analog-based approach and employing a structured pipeline of in vitro screening and cellular assays, the scientific community can begin to elucidate the pharmacological profile of this readily available compound. Future research should focus on the synthesis of a focused library of derivatives to explore structure-activity relationships and optimize for potency and selectivity against identified targets. Such efforts may unlock new therapeutic avenues for this unassuming molecule.

References

- 1. This compound|Fast Blue BB Base [benchchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound 120-00-3 [sigmaaldrich.com]

- 4. chembk.com [chembk.com]

- 5. Synthesis, toxicity, and therapeutic efficacy of 4-amino-N-(2'-aminophenyl)-benzamide: a new compound preferentially active in slowly growing tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. d-nb.info [d-nb.info]

- 7. Design, synthesis, and cytotoxic activity of 2-amino-1,4-naphthoquinone-benzamide derivatives as apoptosis inducers - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of N-(4-Amino-2,5-diethoxyphenyl)benzamide from 1,4-diethoxybenzene: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the multi-step synthesis of N-(4-Amino-2,5-diethoxyphenyl)benzamide, a valuable intermediate in the dye industry and a potential building block in medicinal chemistry. The synthesis commences with the readily available starting material, 1,4-diethoxybenzene, and proceeds through nitration, reduction, and benzoylation steps.

Overview of the Synthesis Pathway

The synthetic route involves a three-step process starting from 1,4-diethoxybenzene. The first step is the electrophilic nitration of the aromatic ring to introduce a nitro group, yielding 1,4-diethoxy-2-nitrobenzene. Subsequently, the nitro group is reduced to a primary amine to form 2,5-diethoxyaniline. The final step involves the acylation of the amine with benzoyl chloride to produce the target compound, this compound.

Figure 1: Overall synthetic workflow from 1,4-diethoxybenzene to this compound.

Physicochemical Data of Key Compounds

The table below summarizes the key physical and chemical properties of the starting material, intermediates, and the final product.

| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | CAS Number |

| 1,4-Diethoxybenzene |  | C₁₀H₁₄O₂ | 166.22 | 71-73 | 122-95-2[1][2][3] |

| 1,4-Diethoxy-2-nitrobenzene |  | C₁₀H₁₃NO₄ | 211.22 | 41-43 | 603-03-2 |

| 2,5-Diethoxyaniline |  | C₁₀H₁₅NO₂ | 181.23 | 85-88 | 94-85-9[4][5][6] |

| This compound |  | C₁₇H₂₀N₂O₃ | 300.35 | 98-100 | 120-00-3[7][8] |

Experimental Protocols

The following protocols provide a detailed methodology for each step of the synthesis.

Step 1: Synthesis of 1,4-Diethoxy-2-nitrobenzene (Nitration)

This procedure outlines the nitration of 1,4-diethoxybenzene using a mixture of nitric acid and sulfuric acid.[9][10]

Figure 2: Experimental workflow for the nitration of 1,4-diethoxybenzene.

Materials:

-

1,4-Diethoxybenzene

-

Concentrated Sulfuric Acid (98%)

-

Concentrated Nitric Acid (70%)

-

Ethanol

-

Crushed Ice

-

Deionized Water

Procedure:

-

In a flask equipped with a magnetic stirrer and placed in an ice-salt bath, slowly add concentrated sulfuric acid to concentrated nitric acid in a 2:1 (v/v) ratio to prepare the nitrating mixture. Maintain the temperature below 10°C.

-

In a separate beaker, dissolve 1,4-diethoxybenzene in a minimal amount of glacial acetic acid.

-

Slowly add the chilled nitrating mixture dropwise to the solution of 1,4-diethoxybenzene, ensuring the reaction temperature does not exceed 10°C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture onto a beaker filled with crushed ice.

-

The yellow solid precipitate of 1,4-diethoxy-2-nitrobenzene is collected by vacuum filtration.

-

Wash the solid with copious amounts of cold deionized water until the washings are neutral to litmus paper.

-

Purify the crude product by recrystallization from ethanol to yield yellow needles.

Step 2: Synthesis of 2,5-Diethoxyaniline (Reduction)

This protocol describes the reduction of the nitro group to an amine using catalytic hydrogenation.[11][12]

Materials:

-

1,4-Diethoxy-2-nitrobenzene

-

Palladium on Carbon (10% Pd/C)

-

Ethanol or Ethyl Acetate

-

Hydrogen Gas (H₂)

-

Celite or other filter aid

Procedure:

-

To a solution of 1,4-diethoxy-2-nitrobenzene in ethanol or ethyl acetate in a hydrogenation vessel, add a catalytic amount of 10% Pd/C (approximately 5-10 mol%).

-

Seal the vessel and purge with hydrogen gas.

-

Pressurize the vessel with hydrogen gas (typically 2-3 atm) and stir the mixture vigorously at room temperature.

-

Monitor the reaction by TLC or by observing the cessation of hydrogen uptake. The reaction is typically complete within 4-6 hours.

-

Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen or argon.

-

Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Wash the filter cake with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to obtain the crude 2,5-diethoxyaniline. The product can be further purified by recrystallization if necessary.

Step 3: Synthesis of this compound (Benzoylation)

This final step involves the acylation of 2,5-diethoxyaniline with benzoyl chloride in an alkaline medium, a classic Schotten-Baumann reaction.[13][14]

Materials:

-

2,5-Diethoxyaniline

-

Benzoyl Chloride

-

10% Sodium Hydroxide (NaOH) solution

-

Dichloromethane or other suitable organic solvent

-

Deionized Water

Procedure:

-

Dissolve 2,5-diethoxyaniline in dichloromethane in a flask.

-

Add an excess of 10% aqueous sodium hydroxide solution to the flask.

-

Cool the mixture in an ice bath and add benzoyl chloride dropwise with vigorous stirring.

-

Continue stirring at room temperature for 1-2 hours after the addition is complete.

-

Separate the organic layer and wash it sequentially with 5% HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter off the drying agent and remove the solvent under reduced pressure.

-

The resulting crude solid of this compound can be purified by recrystallization from a suitable solvent system such as ethanol/water.

Safety Precautions

-

All manipulations should be performed in a well-ventilated fume hood.

-

Personal protective equipment (safety goggles, lab coat, and gloves) must be worn at all times.

-

Concentrated acids (sulfuric and nitric) are highly corrosive and strong oxidizing agents. Handle with extreme care.

-

Benzoyl chloride is a lachrymator and corrosive. Avoid inhalation and skin contact.

-

Hydrogen gas is highly flammable. Ensure there are no ignition sources when performing the hydrogenation step.

This protocol provides a comprehensive guide for the synthesis of this compound. Researchers should optimize the reaction conditions based on their laboratory setup and available resources.

References

- 1. 1,4-Diethoxybenzene | C10H14O2 | CID 67150 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 122-95-2: 1,4-Diethoxybenzene | CymitQuimica [cymitquimica.com]

- 3. 1,4-Diethoxybenzene, 98% | Fisher Scientific [fishersci.ca]

- 4. chembk.com [chembk.com]

- 5. 2,5-二乙氧基苯胺 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. 2,5-Diethoxyaniline | 94-85-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 7. This compound 120-00-3 [sigmaaldrich.com]

- 8. This compound 120-00-3 [sigmaaldrich.com]

- 9. Mononitration of 1,4-dimethoxybenzene , Hive Chemistry Discourse [chemistry.mdma.ch]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

- 12. CN103304439A - Preparation method of 4-amino-2-fluoro-methyl benzamide - Google Patents [patents.google.com]

- 13. PhCOCl-Py/Basic Alumina as a Versatile Reagent for Benzoylation in Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. scribd.com [scribd.com]

Application Notes and Protocols: Unveiling Enzyme Activity with Fast Blue BB Base in Histology

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of Fast Blue BB Base, a diazonium salt, in the histochemical detection of various enzyme activities. This chromogenic substrate is instrumental in localizing and visualizing the activity of hydrolytic enzymes within tissue sections, offering valuable insights for a wide range of research and drug development applications.

Principle of Detection: The Azo-Coupling Reaction

The fundamental principle behind the use of Fast Blue BB Base in enzyme histochemistry is the simultaneous azo-coupling reaction. The target enzyme hydrolyzes a specific substrate, typically a naphthol derivative, releasing a soluble naphthol compound. In the presence of Fast Blue BB, a stabilized diazonium salt, the liberated naphthol immediately couples to form a highly colored, insoluble azo dye precipitate at the site of enzyme activity. This colored precipitate allows for the precise microscopic localization of the enzyme.

The general reaction can be summarized as follows:

-

Step 1: Enzymatic Hydrolysis

-

An enzyme-specific substrate (e.g., Naphthyl-phosphate) is cleaved by the target enzyme (e.g., Phosphatase), releasing a naphthol compound.

-

-

Step 2: Azo-Coupling

-